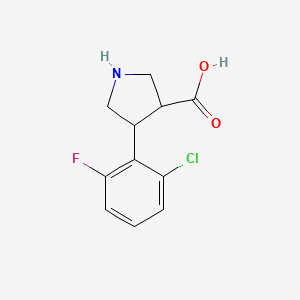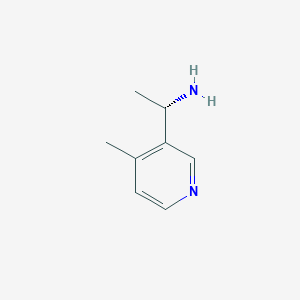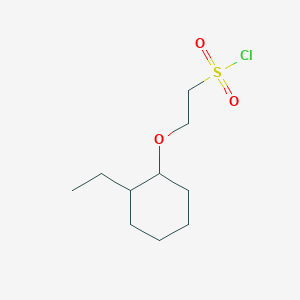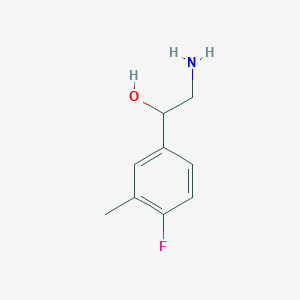![molecular formula C12H21NO5 B13619180 3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid](/img/structure/B13619180.png)
3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid is a synthetic organic compound with the molecular formula C10H17NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a carboxylic acid functional group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Oxolane Ring: The protected amino compound is then subjected to cyclization to form the oxolane ring. This can be achieved through intramolecular nucleophilic substitution reactions.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form more complex derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and more complex carboxylic acids.
Applications De Recherche Scientifique
3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides stability and prevents unwanted side reactions, allowing the compound to selectively interact with its target. Upon removal of the Boc group, the active amino group can participate in various biochemical reactions, leading to the desired therapeutic or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid
- (S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
- (Tert-butoxy)carbonyl L-His (Trt)-Aib-OH
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid is unique due to its specific structural features, including the oxolane ring and the presence of both Boc-protected amino and carboxylic acid groups. These features confer distinct reactivity and stability, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H21NO5 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-10(2,3)18-9(16)13-12(8(14)15)7-17-6-11(12,4)5/h6-7H2,1-5H3,(H,13,16)(H,14,15) |
Clé InChI |
AMUFQDQWKWOGPU-UHFFFAOYSA-N |
SMILES canonique |
CC1(COCC1(C(=O)O)NC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


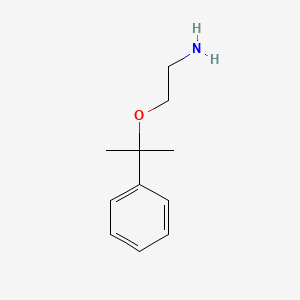
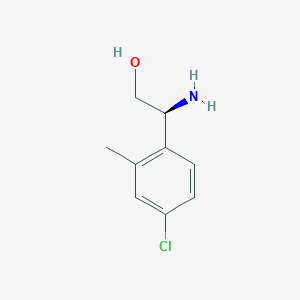
![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13619116.png)
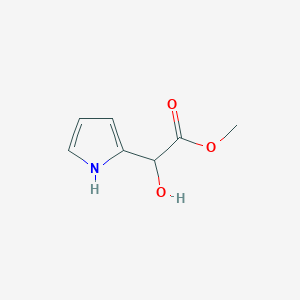
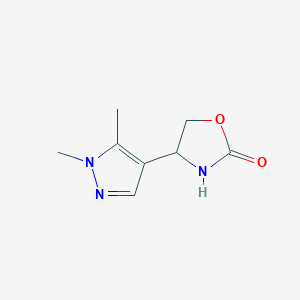

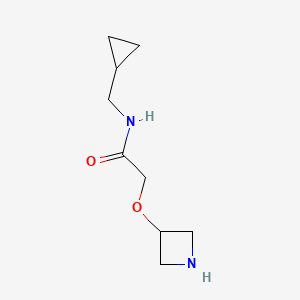

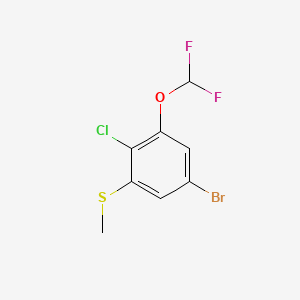
![1-Iodo-2-[(2-iodoethyl)disulfanyl]ethane](/img/structure/B13619154.png)
